![molecular formula C24H22FN5O2 B3403018 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1105201-03-3](/img/structure/B3403018.png)
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide
Overview
Description
The compound “2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide” is also known as Pitavastatin calcium . It is a water-soluble inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in cholesterol biosynthesis . Pitavastatin calcium is used to reduce plasma cholesterol levels and prevent cardiovascular disease .
Molecular Structure Analysis
The empirical formula of Pitavastatin calcium is C25H23FNO4 · 0.5Ca . It has a molecular weight of 440.49 . The InChI key is RHGYHLPFVJEAOC-FFNUKLMVSA-L .Physical And Chemical Properties Analysis
Pitavastatin calcium is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored in a desiccated condition at a temperature of 2-8°C . The optical activity is [α]/D +19 to +24°, c = 1 in acetonitrile: water (1:1) .Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM . It has a higher binding affinity for RIPK1 compared to other necroptotic regulatory kinases .
Biochemical Pathways
The compound effectively blocks necroptosis induced by TNFα in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the compound showed acceptable pharmacokinetic characteristics . Its clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound exhibited an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome .
properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-14-9-15(2)11-18(10-14)27-21(31)13-29-24(32)23-20(22(28-29)16-3-4-16)12-26-30(23)19-7-5-17(25)6-8-19/h5-12,16H,3-4,13H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDJRQXBDNBEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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